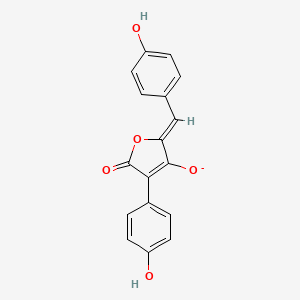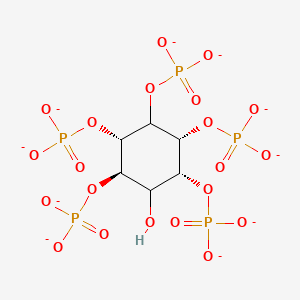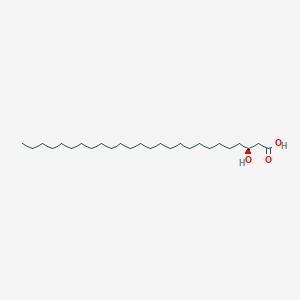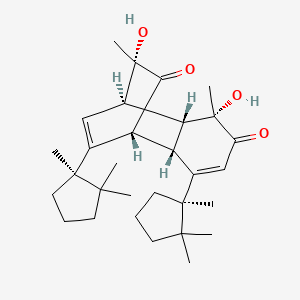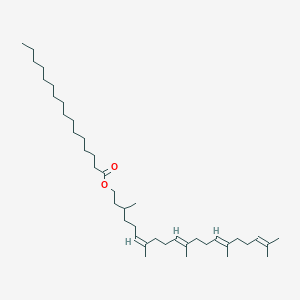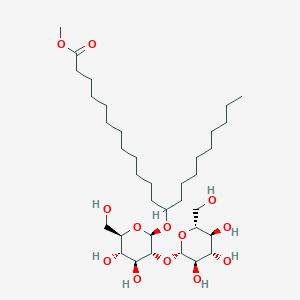
Phlomisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phlomisone is a natural product found in Phlomoides umbrosa and Phlomis umbrosa with data available.
Aplicaciones Científicas De Investigación
Novel Compounds and Structure Elucidation
Phlomisone is a novel 28-noroleanane-derived spirocyclic triterpenoid isolated from the roots of Phlomis umbrosa. Its unique structure was elucidated using advanced spectroscopic methods like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), contributing to the field of organic chemistry and natural product research (Liu et al., 2008).
Cytotoxic Activities
In addition to this compound, several related compounds were isolated from Phlomis umbrosa, demonstrating positive cytotoxic activities against carcinoma cell lines like Hela and L929. These findings suggest potential applications in cancer research and drug development, particularly highlighting the importance of oxygenated functions at specific positions in these compounds (Liu et al., 2008).
Metallomics and Bio-metal Science
While not directly related to this compound, the broader field of metallomics, integrating research related to biometals, is pertinent. This field emphasizes the crucial role of metal ions and metalloenzymes in biological processes, which can be a context for studying compounds like this compound and their interactions with metal ions in biological systems (Haraguchi, 2004).
Propiedades
Fórmula molecular |
C29H46O6 |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(1S,2S,4aS,4bR,6aR,8S,9R,10aR,10bR)-1,8,9-trihydroxy-7,7-bis(hydroxymethyl)-2',2',4a,4b,10a-pentamethylspiro[3,4,5,6,6a,8,9,10,10b,11-decahydro-1H-chrysene-2,4'-cyclopentane]-1'-one |
InChI |
InChI=1S/C29H46O6/c1-24(2)14-28(13-21(24)33)11-10-26(4)17(22(28)34)6-7-19-25(3)12-18(32)23(35)29(15-30,16-31)20(25)8-9-27(19,26)5/h6,18-20,22-23,30-32,34-35H,7-16H2,1-5H3/t18-,19-,20-,22-,23-,25-,26-,27-,28-/m1/s1 |
Clave InChI |
XDQIJWKEEFHDSL-MYXPEONNSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4O)CC(=O)C(C5)(C)C)C)(C[C@H]([C@H](C3(CO)CO)O)O)C |
SMILES canónico |
CC1(CC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2O)C)CC1=O)C |
Sinónimos |
phlomisone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



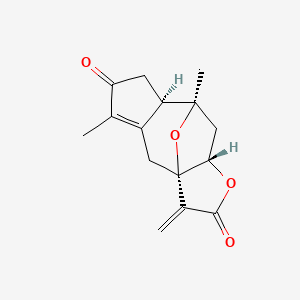
![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
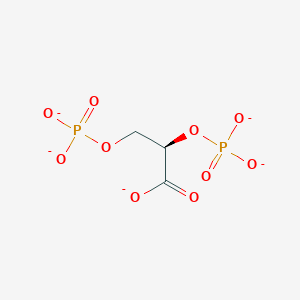

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)
